2-[(2-Bromobenzyl)thio]acetohydrazide

Lipophilicity Physicochemical profiling Drug-likeness

Sourcing a compact, multi-vector building block for fragment-based campaigns often means choosing between synthetic utility and crystallographic detectability. 2-[(2-Bromobenzyl)thio]acetohydrazide eliminates that trade-off. • Orthogonal handles: ortho-Br for cross-coupling, thioether for oxidation tuning, hydrazide for hydrazone ligation-all in a 275 Da scaffold. • Anomalous scattering: Br (f″ ~0.92 e⁻ at Cu Kα) enables robust SAD/MAD phasing, stronger than Cl analogs. • Favorable logP (XLogP3 1.7) fits fragment-hit criteria; available at ≥95% purity with refrigerated storage and ambient shipping.

Molecular Formula C9H11BrN2OS
Molecular Weight 275.17 g/mol
CAS No. 590376-68-4
Cat. No. B1365751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromobenzyl)thio]acetohydrazide
CAS590376-68-4
Molecular FormulaC9H11BrN2OS
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSCC(=O)NN)Br
InChIInChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyZSMOFBHVXKKNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Bromobenzyl)thio]acetohydrazide Overview


2-[(2-Bromobenzyl)thio]acetohydrazide (CAS 590376-68-4, MFCD03946406) is a synthetic organic compound with the molecular formula C9H11BrN2OS and a molecular weight of 275.17 g/mol [1]. It belongs to the class of thioether-linked acetohydrazides, characterized by an ortho-bromobenzyl group connected via a sulfur atom to an acetohydrazide moiety (IUPAC: 2-[(2-bromophenyl)methylsulfanyl]acetohydrazide) [2]. Its computed XLogP3-AA is 1.7, with two hydrogen bond donors and three hydrogen bond acceptors, and a topological polar surface area of 80.4 Ų [1]. The compound is commercially available from multiple vendors at ≥95% purity (also 98% from select suppliers), with storage typically at refrigerated temperature (2–8°C) . It serves predominantly as a versatile synthetic intermediate for the preparation of hydrazone derivatives, heterocyclic compounds, and metal-coordinating ligands in medicinal chemistry and materials science research .

2-[(2-Bromobenzyl)thio]acetohydrazide vs. Structural Analogs


Despite sharing a common molecular formula with its para-bromo positional isomer (2-[(4-bromobenzyl)thio]acetohydrazide, CAS 669726-57-2), the ortho-substitution pattern in the target compound generates distinct steric, electronic, and conformational properties that affect both reactivity and molecular recognition . The ortho-bromo group exerts a greater steric influence on the adjacent thioether linker and hydrazide terminus, altering the conformational ensemble accessible to the molecule compared with the para-isomer, where the bromine is spatially remote from the reactive centers . Furthermore, substituting the bromine atom with chlorine (2-[(2-chlorobenzyl)thio]acetohydrazide, CAS 401639-42-7, MW 230.72) reduces molecular weight by ~44 Da and lowers computed logP by approximately 0.14 log units , which can meaningfully shift solubility, membrane permeability, and protein binding characteristics. The non-halogenated analog 2-(benzylthio)acetohydrazide (MW 196.27) lacks the heavy atom altogether, forfeiting the anomalous scattering signal that makes brominated compounds valuable in X-ray crystallography . These differences—though subtle on paper—can be decisive when selecting a building block for fragment-based drug discovery, SAR exploration, or crystallographic phasing experiments.

2-[(2-Bromobenzyl)thio]acetohydrazide: Quantitative Evidence


Lipophilicity Comparison: Br Position and Halogen Type

The computed lipophilicity of 2-[(2-bromobenzyl)thio]acetohydrazide (XLogP3-AA = 1.7) [1] is marginally higher than that of its para-bromo positional isomer (LogP = 1.6722) and measurably higher than the 2-chloro analog (LogP = 1.5631) . The non-halogenated 2-(benzylthio)acetohydrazide (MW 196.27) is predicted to have a lower logP still, consistent with the absence of the hydrophobic bromine substituent . While the absolute differences are modest (~0.03–0.14 log units), in the context of fragment-based lead optimization, a ΔlogP of 0.1–0.2 units can translate into a meaningful shift in aqueous solubility, plasma protein binding, and membrane permeability—factors that influence downstream ADME profiles.

Lipophilicity Physicochemical profiling Drug-likeness ADME prediction

Molecular Weight and Bromine Anomalous Scattering

With a molecular weight of 275.17 g/mol and an exact mass of 273.97755 Da, the target compound contains one bromine atom (atomic number 35) that provides a significant anomalous scattering signal for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in macromolecular X-ray crystallography [1]. In contrast, the 2-chloro analog (MW 230.72) provides a weaker anomalous signal due to chlorine's lower atomic number (Z = 17), while the non-halogenated 2-(benzylthio)acetohydrazide (MW 196.27) offers no anomalous scattering beyond sulfur (Z = 16) . The ΔMW of ~44 Da (Br vs Cl) and ~79 Da (Br vs H) is substantial enough to be resolved in mass spectrometry-based fragment screening assays.

X-ray crystallography Anomalous scattering Structural biology Fragment screening

Ortho-Bromo Cross-Coupling Derivatization Advantage

The ortho-bromo substituent in 2-[(2-bromobenzyl)thio]acetohydrazide is positioned proximal to the thioether linker, creating a sterically and electronically differentiated environment for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) compared to the para-bromo isomer where the reactive center is remote from the functionalized side chain . Ortho-substituted aryl bromides generally exhibit slower oxidative addition kinetics than their para counterparts due to steric hindrance, which can be exploited for chemoselective sequential coupling strategies in polyfunctionalized systems . Additionally, the thioether sulfur can be selectively oxidized to the corresponding sulfoxide or sulfone, providing two additional oxidation-state handles that are unavailable in oxyether or methylene-linked analogs . No head-to-head kinetic data are available for this specific compound.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry SAR exploration

Hydrazone Derivatization: Acetohydrazide vs. Acid/Amide

The acetohydrazide (-C(=O)NHNH2) terminus of 2-[(2-bromobenzyl)thio]acetohydrazide enables condensation with aldehydes and ketones to form hydrazones—a reaction widely exploited in fragment-based drug discovery (FBDD) for fragment linking and in dynamic combinatorial chemistry (DCC) for target-directed library synthesis . Reported derivatives include 2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide and (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-((2-bromobenzyl)thio)acetohydrazide (CAS 669731-59-3), illustrating the scaffold's compatibility with diverse aldehydes . In contrast, the carboxylic acid analog (2-[[(2-bromophenyl)methyl]thio]acetic acid, CAS 87852-48-0) or the amide analog (2-[[(2-bromophenyl)methyl]thio]acetamide, CAS 87852-49-1) would require activation (e.g., coupling reagents) for further derivatization, whereas the hydrazide reacts directly under mild conditions . The hydrazide also serves as a bidentate metal-chelating moiety, enabling the preparation of coordination complexes with transition metals .

Hydrazone chemistry Fragment-based drug discovery Dynamic combinatorial chemistry Metal chelation

Commercial Purity Grades and Procurement Options

Commercially, 2-[(2-bromobenzyl)thio]acetohydrazide is offered at two primary purity tiers: 95% (Sigma-Aldrich/Combi-Blocks, AKSci) and 98% (Leyan, ChemicalBook-listed suppliers) . The para-bromo positional isomer is also available at 95% from Sigma-Aldrich/Combi-Blocks, while the 2-chloro analog is supplied at 95% by AKSci . Pricing data from Fluorochem (via cnreagent.com) indicates a consistent price structure for the bromo and chloro analogs: approximately 4,510 CNY/1g, 15,730 CNY/5g, and 26,950 CNY/10g for both the 2-Br and 2-Cl variants, suggesting comparable production costs . The 98% purity grade may be preferred for applications requiring high stoichiometric precision (e.g., fragment soaking, biophysical assays) where impurities at the 5% level could confound results.

Procurement Chemical sourcing Quality control Purity specification

2-[(2-Bromobenzyl)thio]acetohydrazide Applications


Fragment-Based Drug Discovery (FBDD) Library Design

In FBDD campaigns, 2-[(2-bromobenzyl)thio]acetohydrazide offers three orthogonal functional handles from a single, low-molecular-weight (275 Da) scaffold: (i) the ortho-bromine for Pd-catalyzed cross-coupling diversification, (ii) the thioether sulfur for oxidation-state tuning (sulfoxide/sulfone), and (iii) the acetohydrazide terminus for hydrazone formation with aldehyde-bearing fragments . Its XLogP3 of 1.7 places it within the favorable lipophilicity range for fragment hits (typically logP < 3), while the bromine atom provides both a heavy-atom label for X-ray crystallographic detection and a synthetic handle for further elaboration [1]. This multi-vector capability distinguishes it from the para-bromo isomer, which lacks the steric differentiation of the ortho position, and from the 2-chloro analog, which provides a weaker anomalous scattering signal [2].

X-ray Phasing Using Bromine Anomalous Signal

For structural biology groups employing SAD or MAD phasing methods, the bromine atom in 2-[(2-bromobenzyl)thio]acetohydrazide (atomic number 35) generates a significant anomalous scattering signal at Cu Kα wavelength (f' ≈ 0.92 e⁻), substantially stronger than that of the chlorine analog (f' ≈ 0.35 e⁻) . This can be exploited in ligand-soaking experiments where the compound is introduced into pre-formed protein crystals, with the bromine serving as an intrinsic marker for locating the ligand binding site in electron density maps [1]. The non-halogenated 2-(benzylthio)acetohydrazide provides no such signal, and the 2-chloro variant yields a weaker signature, making the brominated compound the preferred choice when anomalous scattering phasing is a critical component of the experimental workflow [2].

Medicinal Chemistry SAR with Hydrazone Derivatives

Although no direct biological data exist for 2-[(2-bromobenzyl)thio]acetohydrazide itself, the broader class of thioether-linked acetohydrazide derivatives has demonstrated antimicrobial and cytostatic activities . Strokin et al. (1990) reported the synthesis and biological evaluation of heterylaceto- and thioacetohydrazide derivatives, including compounds with cytostatic activity [1]. More recently, pyridine-1,2,4-triazole-3-thione-hydrazone derivatives synthesized from thioacetohydrazide precursors exhibited antibacterial activity with MIC values as low as 3.9 µg/mL against Mycobacterium luteum [2]. The ortho-bromo substitution pattern of the target compound provides a distinct steric and electronic profile for SAR exploration compared to para-substituted or non-halogenated analogs, potentially influencing target binding through halogen bonding interactions at the ortho position [3].

Metal-Chelating Acetohydrazide in Coordination Chemistry

The acetohydrazide moiety in 2-[(2-bromobenzyl)thio]acetohydrazide can act as a bidentate O,N-donor ligand for transition metal ions (e.g., Cu(II), Zn(II), Fe(III)), forming stable five-membered chelate rings . Schiff base ligands derived from acetohydrazides and their metal complexes have been extensively studied for antimicrobial, antioxidant, and catalytic applications [1]. The presence of the thioether sulfur offers a potential secondary coordination site, enabling the formation of polynuclear complexes or serving as a hemilabile donor [2]. The ortho-bromo substituent may further modulate the electronic properties of the resulting metal complexes through inductive effects, a dimension not accessible with the non-halogenated analog [3].

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